3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid

描述

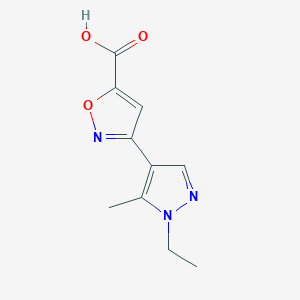

3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid is a heterocyclic organic compound that contains both pyrazole and isoxazole rings

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 1-ethyl-5-methyl-1H-pyrazol-4-amine and suitable isocyanates or carbonyl compounds.

Reaction Conditions: The reaction is usually carried out under acidic or basic conditions, depending on the specific synthetic route chosen. Common solvents include dichloromethane, ethanol, or acetonitrile.

Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors or large-scale batch reactors to ensure consistent product quality and yield.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

Substitution: Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

Oxidation: Carboxylic acids, ketones, and aldehydes.

Reduction: Amines and alcohols.

Substitution: Halogenated derivatives, nitro compounds, and alkylated products.

科学研究应用

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds. Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties. Medicine: Research is ongoing to explore its use in drug discovery, particularly in the development of new therapeutic agents. Industry: The compound finds applications in the production of agrochemicals and pharmaceutical intermediates.

作用机制

The mechanism by which 3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the biological system and the specific application. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membranes.

相似化合物的比较

4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: Similar structure but with a chlorine atom instead of the isoxazole ring.

2-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)-5-(4-methylphenyl)-1,3,4-oxadiazole-2-carboxylic acid: Contains an oxadiazole ring instead of an isoxazole ring.

Uniqueness: The presence of the isoxazole ring in 3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid distinguishes it from other similar compounds, potentially leading to unique biological and chemical properties.

生物活性

3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid (CAS: 957487-33-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on antibacterial, antifungal, and other relevant pharmacological properties.

- Molecular Formula : C10H11N3O3

- Molecular Weight : 221.21 g/mol

- Structure : The compound features an isoxazole ring and a pyrazole moiety, which are known for their diverse biological activities.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of various pyrazole derivatives, including this compound. The compound was evaluated against several bacterial strains, demonstrating notable inhibitory effects.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.025 mg/mL |

| Escherichia coli | 0.019 mg/mL |

| Bacillus subtilis | 0.015 mg/mL |

| Pseudomonas aeruginosa | 0.030 mg/mL |

These results indicate that the compound exhibits strong antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal activity. It was tested against common fungal pathogens, yielding promising results.

Table 2: Antifungal Activity of this compound

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 0.0048 mg/mL |

| Aspergillus niger | 0.0098 mg/mL |

The compound demonstrated significant antifungal activity, particularly against Candida albicans, suggesting its potential utility in treating fungal infections .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interfere with bacterial cell wall synthesis and disrupt fungal cell membrane integrity. This dual action may be attributed to the presence of both the pyrazole and isoxazole functionalities, which are known for their ability to interact with various biological targets .

Case Studies

Several case studies have been conducted to explore the efficacy of this compound in vivo:

- In Vivo Efficacy Against Bacterial Infections :

- Antifungal Treatment in Animal Models :

常见问题

Basic Research Questions

Q. What synthetic routes are commonly used to prepare 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid, and how can reaction conditions be optimized for higher yields?

- Methodology : The compound can be synthesized via cyclocondensation or nucleophilic substitution. For example, pyrazole-isoxazole hybrids are often synthesized using NaN₃ as a catalyst in DMF at 50°C, followed by recrystallization from ethanol for purification . Optimizing stoichiometry (e.g., using 1.1 equivalents of aldehyde derivatives) and reaction time (3–5 hours under reflux) improves yields. Monitoring reaction progress via TLC or HPLC ensures intermediate stability .

Q. How can the purity and structural identity of the compound be confirmed post-synthesis?

- Methodology : Use a combination of spectroscopic and chromatographic techniques:

- NMR (¹H/¹³C) to verify substituent positions and integration ratios .

- FTIR to confirm carboxylic acid (-COOH) and isoxazole/pyrazole ring vibrations (e.g., C=O stretch at ~1700 cm⁻¹) .

- HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

- Elemental analysis to validate empirical formula consistency .

Q. What solvent systems are suitable for recrystallization, and how do they impact crystal morphology?

- Methodology : Ethanol, DMF/acetic acid mixtures, or toluene are effective. For example, recrystallization from ethanol yields needle-like crystals, while DMF/acetic acid produces prismatic forms. Solvent polarity and hydrogen-bonding capacity directly influence crystal packing and stability .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in the crystal lattice be analyzed to predict stability and solubility?

- Methodology : Perform single-crystal X-ray diffraction (SCXRD) to resolve the crystal structure. Use software like SHELXL to identify intermolecular interactions (e.g., O–H···N hydrogen bonds between carboxylic acid and pyrazole groups). Graph-set analysis can classify motifs (e.g., R₂²(8) rings) to correlate with dissolution kinetics .

Q. What computational methods are effective for studying the compound’s electronic properties and reactivity?

- Methodology :

- DFT calculations (e.g., B3LYP/6-31G*) to map frontier molecular orbitals (HOMO-LUMO) and predict nucleophilic/electrophilic sites .

- Molecular docking to simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina .

Q. How can reaction intermediates be trapped and characterized during synthesis?

- Methodology : Use low-temperature NMR (-40°C in CDCl₃) to stabilize transient species. For example, intermediates in the cyclocondensation of ethyl acetoacetate and phenylhydrazine can be identified via ¹H NMR chemical shifts (e.g., δ 8.2 ppm for aldehyde protons) .

Q. What strategies mitigate byproduct formation in multi-step syntheses involving pyrazole-isoxazole hybrids?

- Methodology :

- Stepwise temperature control : Start at 50°C for initial coupling, then increase to 80°C for cyclization to suppress side reactions .

- Protecting groups : Use tert-butyl esters for carboxylic acids to prevent unwanted acylation .

- Catalyst screening : Pd(PPh₃)₄ in Suzuki-Miyaura cross-coupling minimizes homocoupling byproducts .

Q. Experimental Design & Data Analysis

Q. How can conflicting spectral data (e.g., NMR vs. XRD) be resolved to confirm substituent regiochemistry?

- Methodology : Cross-validate with NOESY/ROESY NMR to assess spatial proximity of substituents. For example, NOE correlations between pyrazole-CH₃ and isoxazole protons confirm their relative positions. SCXRD provides definitive regiochemical assignment .

Q. What statistical approaches are suitable for optimizing reaction parameters (e.g., DoE)?

- Methodology : Apply Box-Behnken Design (BBD) to evaluate factors like temperature, solvent ratio, and catalyst loading. Response surface models predict optimal conditions (e.g., 65°C, DMF:H₂O 4:1, 5 mol% Pd) for maximizing yield .

Q. How can in vitro bioactivity assays be designed to evaluate the compound’s enzyme inhibition potential?

属性

IUPAC Name |

3-(1-ethyl-5-methylpyrazol-4-yl)-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O3/c1-3-13-6(2)7(5-11-13)8-4-9(10(14)15)16-12-8/h4-5H,3H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKGSVAZABZXXDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)C2=NOC(=C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90424453 | |

| Record name | 3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957487-33-1 | |

| Record name | 3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。